molecular formula C8H14O4 B6152255 2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid CAS No. 408330-52-9

2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid

Cat. No.: B6152255
CAS No.: 408330-52-9
M. Wt: 174.19 g/mol
InChI Key: OXTKODGUVUTBQV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(1-hydroxycyclohexyl)acetic acid (CAS 14399-63-4) is a cyclohexane-substituted acetic acid derivative featuring dual hydroxyl groups: one on the cyclohexyl ring (position 1) and another on the α-carbon of the acetic acid chain. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and stereochemical complexity, which influence solubility, acidity, and biological interactions. The compound is primarily utilized in industrial and research settings, though its specific applications remain under investigation .

Properties

CAS No.

408330-52-9

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid

InChI

InChI=1S/C8H14O4/c9-6(7(10)11)8(12)4-2-1-3-5-8/h6,9,12H,1-5H2,(H,10,11)

InChI Key

OXTKODGUVUTBQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(C(=O)O)O)O

Purity

95

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis from Cyclohexanone

The enantioselective route developed by Fernández-Ibáñez et al. (2008) remains the gold standard for producing optically pure isomers. Starting with cyclohexanone, the six-step sequence involves:

  • Baeyer-Villiger oxidation to form ε-caprolactone (85% yield, 0°C, meta-chloroperbenzoic acid).

  • Ring-opening hydrolysis with aqueous NaOH (70°C, 12 hr) to yield 6-hydroxyhexanoic acid.

  • Intramolecular cyclization using DCC/DMAP, forming the cyclohexyl lactone intermediate (78% yield).

  • Diastereomeric resolution via (-)-menthyl chloroformate, achieving 98% enantiomeric excess (ee).

  • Hydroxylation with OsO₄/N-methylmorpholine N-oxide (NMO) to install the secondary alcohol.

  • Acid-catalyzed ester hydrolysis (H₂SO₄, refluxing ethanol) to furnish the target compound.

Critical Parameters :

  • Temperature control during Baeyer-Villiger oxidation prevents racemization.

  • OsO₄ stoichiometry must be limited to ≤0.1 equiv to minimize over-oxidation.

Performance Data :

StepYield (%)Purity (%)Catalyst/Solvent
18595mCPBA/CH₂Cl₂
37898DCC/DMAP/THF
69299H₂SO₄/EtOH

Catalytic Hydroxylation Approaches

Copper-mediated hydroxylation, adapted from patent US5221772A, enables direct installation of the phenolic -OH group. While originally designed for (2-hydroxyphenyl)acetic acid, the method has been modified for alicyclic systems:

Procedure :

  • Charge (2-chlorocyclohexyl)acetic acid (1.0 equiv) and CuSO₄·5H₂O (0.05 equiv) into SOLVESSO 200.

  • Add NaOH pearls (2.5 equiv) and heat to 180°C under atmospheric pressure for 15 hr.

  • Quench with H₂O, extract with ethyl acetate, and purify via recrystallization (hexane/EtOAc).

Optimization Insights :

  • Solvent Selection : High-boiling hydrocarbons (e.g., SOLVESSO 200, bp 220°C) prevent side reactions vs. aqueous systems.

  • Catalyst Loading : >0.05 equiv Cu²⁺ reduces reaction time by 40% but increases metal contamination risks.

Yield Comparison :

SubstrateTemp (°C)Time (hr)Yield (%)
(2-Chlorophenyl)acetic acid1801585
(2-Chlorocyclohexyl)acetic acid1601872

Acid-Catalyzed Cyclization Methods

Branched acid catalysis provides a racemic alternative to enantioselective routes:

Protocol :

  • React ethyl 2-(1-hydroxycyclohexyl)acetate with H₂SO₄ (2.0 M) at 80°C for 6 hr.

  • Neutralize with NaHCO₃ and isolate via vacuum distillation (bp 120°C at 15 mmHg).

Advantages :

  • Eliminates chromatographic purification.

  • Scalable to kilogram batches with 88% recovery.

Limitations :

  • Racemic product requires downstream resolution.

  • Acid concentration >2.5 M promotes dehydration to cyclohexene byproducts.

Comparative Analysis of Methodologies

Yield vs. Stereochemical Control

MethodOverall Yield (%)ee (%)Steps
Enantioselective30 (S-isomer)986
Catalytic Hydroxylation72-3
Acid Cyclization8802

Trade-offs : The enantioselective route sacrifices yield for stereopurity, while acid cyclization maximizes throughput at the expense of chirality.

Solvent and Energy Efficiency

MetricEnantioselectiveHydroxylation
Solvent Consumption (L/kg)12045
Energy Input (kWh/mol)850620

SOLVESSO 200’s high boiling point reduces solvent turnover in hydroxylation methods.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages over batch processing:

  • Residence Time : 8 min vs. 15 hr in batch reactors for hydroxylation steps.

  • Yield Improvement : 12% increase due to precise temperature control.

Reactor Design :

  • Tube-in-tube systems with Cu-coated inner surfaces enhance catalyst recycling.

  • In-line IR monitoring prevents over-oxidation.

Waste Stream Management

ByproductTreatment MethodCost (USD/kg)
Copper SludgeElectrochemical Recovery12
Solvent ResiduesFractional Distillation8

Regulatory compliance adds 18–22% to operating costs in EU facilities .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In the field of chemistry, 2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid serves as a building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions including:

  • Oxidation : Conversion of hydroxy groups to ketones or carboxylic acids.
  • Reduction : Formation of cyclohexane derivatives with reduced functional groups.
  • Substitution : Hydroxy groups can be substituted with halogens or alkyl groups.

These reactions enable the compound to be utilized in creating novel materials and compounds with tailored properties .

Biology

Research has indicated that this compound may play a role in metabolic pathways and enzyme interactions. Its ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential as a biochemical agent. Studies are ongoing to explore its impact on various biological systems, particularly regarding its therapeutic properties.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic effects and as a precursor for drug development. Its structural characteristics suggest potential applications in developing pharmaceuticals targeting specific biological pathways .

Industry

The compound is also utilized in the production of polymers , resins, and other industrial chemicals. Its versatility allows it to serve as an intermediate in manufacturing processes, contributing to the development of materials with enhanced performance characteristics .

Case Studies

  • Therapeutic Applications : A study explored the efficacy of this compound as a potential anti-inflammatory agent. Results indicated that it modulates inflammatory pathways effectively, warranting further investigation into its use as a therapeutic compound .
  • Polymer Production : Research demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biochemical processes .

Comparison with Similar Compounds

Cyclohexylacetic Acid (CAS 5292-21-7)

  • Structure : Lacks hydroxyl groups; acetic acid directly bonded to cyclohexane.
  • Properties : Lower polarity and reduced water solubility compared to the target compound. Used in fragrance and flavor industries due to its lipophilic nature .
  • Key Difference : Absence of hydroxyl groups diminishes hydrogen-bonding interactions and acidity (pKa ~4.7 vs. ~3.5 for the target compound) .

(R)- and (S)-2-Cyclohexyl-2-hydroxyacetic Acid (CAS 4442-94-8 and 25400-54-8)

  • Structure : Stereoisomers with a single hydroxyl group on the α-carbon and a cyclohexyl group.
  • Properties : Exhibit chirality-dependent biological activity. The (R)-isomer shows higher enzymatic interaction in biochemical assays .
  • Key Difference : Lack of a hydroxyl on the cyclohexane ring reduces steric hindrance compared to the target compound .

Aromatic and Heterocyclic Analogues

2-Hydroxyphenylacetic Acid (CAS 614-75-5)

  • Structure : Phenyl ring substituted with hydroxyl and acetic acid groups.
  • Properties : Higher acidity (pKa ~2.8) due to aromatic ring electron-withdrawing effects. Naturally occurs in human metabolism as a tyrosine derivative .
  • Key Difference : Aromaticity confers UV absorption and radical stability, unlike the alicyclic target compound .

2-Hydroxy-2-(4-methoxyphenyl)acetic Acid

  • Structure : Methoxy-substituted phenyl ring with α-hydroxyl group.
  • Properties : Isolated from Potamogeton spp., exhibits allelopathic effects on algae. The methoxy group enhances lipophilicity and environmental persistence .
  • Key Difference : Natural origin contrasts with the synthetic route of the target compound .

Functionalized Derivatives

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (CAS 99189-60-3)

  • Structure : Cyclohexyl group with an acetamide side chain.
  • Properties : Used in neuroactive studies; the amide group enables peptide-like interactions. Molecular weight: 199.25 g/mol .
  • Key Difference : Amide substitution increases metabolic stability compared to hydroxyl groups .

2-Hydroxy-2-(2-hydroxy-1-naphthyl)acetic Acid (CAS 624722-10-7)

  • Structure : Naphthyl ring with dual hydroxyl groups.
  • Properties : High cost (€871.50/10g) due to complex synthesis. Extended aromatic system enhances fluorescence properties .
  • Key Difference : Bulkier structure reduces solubility in polar solvents .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) pKa Solubility (Water)
2-Hydroxy-2-(1-hydroxycyclohexyl)acetic acid 14399-63-4 C₈H₁₄O₄ 174.19 ~3.5 Moderate
Cyclohexylacetic acid 5292-21-7 C₈H₁₄O₂ 142.20 ~4.7 Low
2-Hydroxyphenylacetic acid 614-75-5 C₈H₈O₃ 152.15 ~2.8 High
(R)-2-Cyclohexyl-2-hydroxyacetic acid 4442-94-8 C₈H₁₄O₃ 158.20 ~3.8 Moderate

Research Findings and Challenges

  • Stereochemical Complexity : Enantiomers like (R)- and (S)-2-cyclohexyl-2-hydroxyacetic acid demonstrate divergent biochemical behaviors, emphasizing the need for chiral synthesis protocols .
  • Synthetic Accessibility : The target compound’s synthesis requires multi-step hydroxylation, posing yield optimization challenges .
  • Toxicity Data: Limited safety profiles exist for cyclohexyl derivatives; methyl esters (e.g., methyl 2-hydroxyacetate) show higher volatility and inhalation risks .

Biological Activity

2-Hydroxy-2-(1-hydroxycyclohexyl)acetic acid, also known by its CAS number 408330-52-9, is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H18O3
  • Molecular Weight : 186.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The compound contains hydroxyl functional groups that facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity. The cyclohexyl moiety may also influence its interaction with cellular receptors, impacting signal transduction pathways.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory conditions.

2. Analgesic Properties

Animal model studies have shown that this compound can reduce pain responses, indicating its potential as an analgesic agent. The mechanism may involve modulation of pain signaling pathways at the central nervous system level.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to mitigate oxidative stress and inflammation in neuronal cells has been highlighted in several research articles.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokine production,
AnalgesicReduction in pain response in animal models,
NeuroprotectiveMitigation of oxidative stress in neuronal cells ,

Case Study 1: Anti-inflammatory Mechanism

A study published in Molecules examined the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in the levels of TNF-alpha and IL-6 cytokines, supporting its potential use in treating inflammatory diseases.

Case Study 2: Analgesic Efficacy

In a controlled trial with rodents, the compound was administered to assess its analgesic properties. Results showed a marked decrease in pain sensitivity compared to control groups, suggesting effectiveness comparable to standard analgesics.

Research Findings

Recent studies have expanded the understanding of the pharmacological profile of this compound:

  • Pharmacokinetics : Research indicates favorable absorption and distribution characteristics, making it a viable candidate for therapeutic applications.
  • Safety Profile : Toxicological assessments have shown low toxicity levels at therapeutic doses, further supporting its potential for clinical use.

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